2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions . The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base such as pyridine . Finally, the nitrobenzamide moiety is attached through a nucleophilic substitution reaction involving 2-nitrobenzoyl chloride and the intermediate compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Scientific Research Applications
2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity . The sulfonamide group can interact with receptor sites, blocking signal transduction pathways . The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
- 3-nitro-N-(4-phenyl-thiazol-2-yl)-benzamide
- 4-nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide
Uniqueness
2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide is unique due to its combination of a thiazole ring, sulfonamide group, and nitrobenzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-nitro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S3/c23-15(13-3-1-2-4-14(13)22(24)25)20-16(28)19-11-5-7-12(8-6-11)30(26,27)21-17-18-9-10-29-17/h1-10H,(H,18,21)(H2,19,20,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZYPIWYYPWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.